

Physical and chemical properties of N-(Benzyloxy)-2-nitrobenzenesulfonamide

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Compound of Interest

Compound Name: *N*-(Benzyloxy)-2-nitrobenzenesulfonamide

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An In-depth Technical Guide to N-(Benzyloxy)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a chemical compound of interest in organic synthesis and potentially in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from structurally analogous compounds to provide well-founded predictions. This document aims to serve as a foundational resource for researchers working with or considering the use of **N-(Benzyloxy)-2-nitrobenzenesulfonamide** in their work.

Introduction

N-(Benzyloxy)-2-nitrobenzenesulfonamide belongs to the class of sulfonamides, a key functional group in a wide array of pharmaceuticals and biologically active compounds. The presence of the 2-nitro group on the benzene ring and the N-benzyloxy substituent introduces unique electronic and steric properties that can influence its reactivity and biological

interactions. While specific applications for this compound are not widely documented, its structural motifs are present in molecules with diverse biological activities, including antimicrobial and anticancer properties. This guide synthesizes available information and provides expert predictions to facilitate further research and development involving this compound.

Physical and Chemical Properties

The physical and chemical properties of **N-(Benzyloxy)-2-nitrobenzenesulfonamide** are summarized in Table 1. While some basic identifiers are confirmed, many of the physicochemical parameters are predicted based on the properties of structurally similar compounds.

Table 1: Physical and Chemical Properties of **N-(Benzyloxy)-2-nitrobenzenesulfonamide**

Property	Value	Source/Method
Identifiers		
CAS Number	77925-80-5	[1]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₅ S	[1]
Molecular Weight	308.31 g/mol	[1]
IUPAC Name	N-(benzyloxy)-2-nitrobenzenesulfonamide	[1]
Physical Properties		
Physical State	Predicted: Solid	Based on related sulfonamides
Melting Point	Predicted: 110-120 °C	Based on related nitrobenzenesulfonamides
Boiling Point	Predicted: > 300 °C (decomposes)	Structure-based estimation
Solubility	Predicted: Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol, methanol; insoluble in water.	General solubility of related organic compounds
Chemical Properties		
pKa	Predicted: 8-9 (sulfonamide N-H)	Based on similar sulfonamides
Stability	Stable under recommended storage conditions (0-8 °C).[1] Sensitive to strong acids, bases, and reducing agents.	Supplier data and chemical intuition
Purity	Typically available at ≥95%	[1]

Experimental Protocols

A specific, peer-reviewed synthesis protocol for **N-(Benzyloxy)-2-nitrobenzenesulfonamide** is not readily available. However, a reliable synthesis can be achieved by adapting established methods for the preparation of N-substituted sulfonamides. The following protocol is a well-established procedure for the synthesis of similar compounds.^[2]

3.1. Synthesis of **N-(Benzyloxy)-2-nitrobenzenesulfonamide**

This procedure involves the reaction of 2-nitrobenzenesulfonyl chloride with O-benzylhydroxylamine in the presence of a base.

Materials and Equipment:

- 2-Nitrobenzenesulfonyl chloride
- O-Benzylhydroxylamine hydrochloride
- Triethylamine (or another suitable non-nucleophilic base)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottomed flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a clean, dry round-bottomed flask equipped with a magnetic stir bar, dissolve O-benzylhydroxylamine hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
- **Addition of Sulfonyl Chloride:** Cool the stirred solution to 0 °C in an ice bath. Dissolve 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes using a dropping funnel.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield **N-(Benzyloxy)-2-nitrobenzenesulfonamide** as a solid.

3.2. General Spectroscopic Analysis Protocols

The following are general protocols for acquiring spectroscopic data for the characterization of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used.

3.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

3.2.3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for **N-(Benzyloxy)-2-nitrobenzenesulfonamide** is not available in the cited literature. The following tables provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Table 2: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0-7.5	m	4H	Aromatic protons (nitro-substituted ring)
~7.4-7.2	m	5H	Aromatic protons (benzyl ring)
~5.0	s	2H	-O-CH ₂ - (benzyl)
~8.5 (broad)	s	1H	N-H (sulfonamide)

Table 3: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~148	C- NO_2
~135-125	Aromatic carbons
~80	-O- CH_2 -

Table 4: Predicted IR Data (ATR)

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Medium, broad	N-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~1530, ~1350	Strong	Asymmetric and symmetric NO_2 stretch
~1340, ~1160	Strong	Asymmetric and symmetric SO_2 stretch
~1100	Strong	C-O stretch

Table 5: Predicted Mass Spectrometry Data (ESI)

m/z	Ion
309.05	$[\text{M}+\text{H}]^+$
331.03	$[\text{M}+\text{Na}]^+$
307.03	$[\text{M}-\text{H}]^-$

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of **N-(Benzyloxy)-2-nitrobenzenesulfonamide** in any signaling

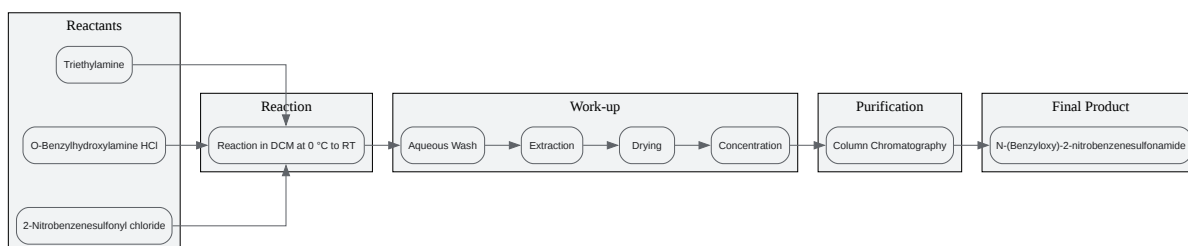
pathways. However, the broader class of nitrobenzenesulfonamides has been investigated for various therapeutic applications, including as hypoxic cell selective cytotoxic agents.[3] Furthermore, compounds containing a benzyloxy moiety have been explored for their immunomodulatory activities. For instance, 4-(Benzyloxy)phenol has been shown to facilitate intracellular mycobacterial clearance through the JAK1/STAT3 pathway.[4] Additionally, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as antagonists of the human androgen receptor.[5]

Given these precedents, **N-(Benzyloxy)-2-nitrobenzenesulfonamide** could be a candidate for screening in various biological assays, particularly in the areas of cancer research and infectious diseases. Further research is required to elucidate any potential biological effects and mechanisms of action.

Visualizations

6.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **N-(Benzyloxy)-2-nitrobenzenesulfonamide**.

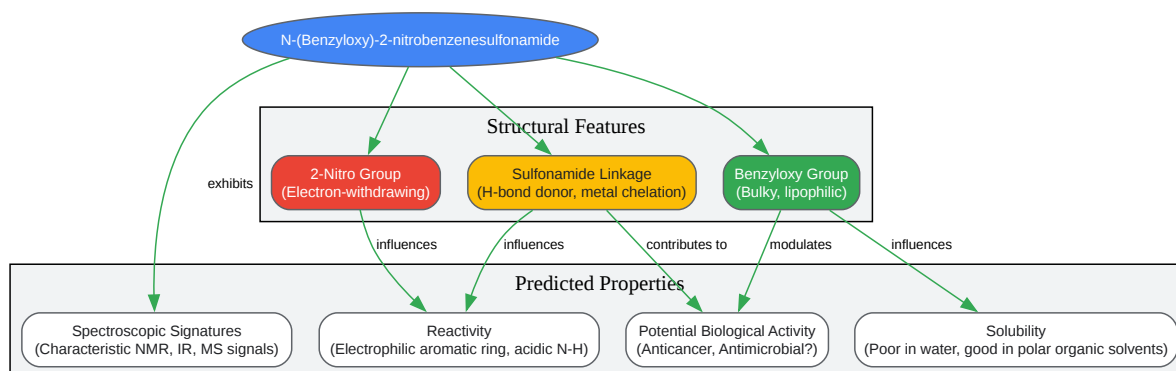


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Caption: General workflow for the synthesis of **N-(Benzyloxy)-2-nitrobenzenesulfonamide**.

6.2. Structure-Property Relationship

The following diagram illustrates the key structural features of **N-(Benzyloxy)-2-nitrobenzenesulfonamide** and their expected influence on its properties.



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Caption: Key structural features and their predicted influence on properties.

Conclusion

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a compound with potential for further exploration in synthetic and medicinal chemistry. This guide has provided a consolidated resource of its known and predicted properties, a detailed synthetic protocol, and expected spectroscopic data. While direct experimental data remains limited, the information presented here, based on sound chemical principles and data from analogous compounds, offers a solid starting point for researchers. Future work should focus on the experimental validation of the predicted properties and the exploration of the biological activities of this intriguing molecule.

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